molecular formula C2H3F2N B14805572 2,2-Difluoroaziridine

2,2-Difluoroaziridine

Cat. No.: B14805572
M. Wt: 79.05 g/mol
InChI Key: SWJFIZXKPXCVAR-UHFFFAOYSA-N
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Description

2,2-Difluoroaziridine is an organic compound with the molecular formula C2H3F2N It is a three-membered heterocycle containing nitrogen and two fluorine atoms attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroaziridine typically involves the reaction of difluorocarbene with aziridine. Difluorocarbene can be generated in situ from various precursors, such as chlorodifluoromethane (CHClF2) in the presence of a strong base like potassium tert-butoxide. The reaction proceeds under mild conditions, usually at room temperature, and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroaziridine undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The strained three-membered ring makes it highly reactive towards nucleophiles.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include difluoroamine derivatives, open-chain amines, and various substituted aziridines.

Scientific Research Applications

2,2-Difluoroaziridine has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.

    Medicine: Research is ongoing to investigate the potential of this compound derivatives as therapeutic agents.

    Industry: In the materials science field, this compound is used in the synthesis of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoroaziridine involves its reactivity towards nucleophiles. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .

Molecular Targets and Pathways: In biological systems, this compound derivatives can interact with enzymes and proteins, inhibiting their activity. The exact molecular targets and pathways involved depend on the specific derivative and its structure. Research is ongoing to elucidate these mechanisms and identify potential therapeutic applications .

Comparison with Similar Compounds

    Aziridine: The parent compound of 2,2-Difluoroaziridine, aziridine, lacks the fluorine atoms and is less reactive.

    2-Fluoroaziridine: This compound contains only one fluorine atom and exhibits different reactivity compared to this compound.

    3-Fluoroaziridine: Another related compound with the fluorine atom positioned differently on the ring.

Uniqueness: this compound is unique due to the presence of two fluorine atoms on the same carbon, which significantly enhances its reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C2H3F2N

Molecular Weight

79.05 g/mol

IUPAC Name

2,2-difluoroaziridine

InChI

InChI=1S/C2H3F2N/c3-2(4)1-5-2/h5H,1H2

InChI Key

SWJFIZXKPXCVAR-UHFFFAOYSA-N

Canonical SMILES

C1C(N1)(F)F

Origin of Product

United States

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